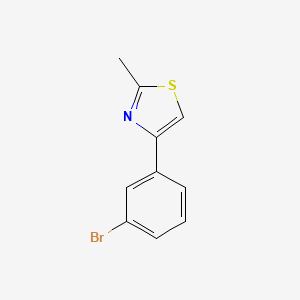

4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHUQXQVSWGYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380128 | |

| Record name | 4-(3-bromophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342405-21-4 | |

| Record name | 4-(3-Bromophenyl)-2-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-bromophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 4 3 Bromophenyl 2 Methyl 1,3 Thiazole

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is expected to exhibit a series of characteristic absorption bands that confirm the presence of the thiazole (B1198619) ring, the substituted bromophenyl group, and the methyl substituent.

The key vibrational modes anticipated for this structure include:

Aromatic C-H Stretching: The vibrations from the C-H bonds on the bromophenyl ring and the thiazole ring typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methyl group (-CH₃) will produce characteristic stretching vibrations in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bond (C=N) within the thiazole ring and the carbon-carbon double bonds (C=C) of both the thiazole and phenyl rings are expected in the 1400-1650 cm⁻¹ range. These bands are indicative of the heterocyclic and aromatic systems. nih.gov

Thiazole Ring Vibrations: The thiazole nucleus itself gives rise to specific skeletal vibrations. Characteristic bands for C–S and C=N linkages confirm the presence of the thiazole ring. nih.gov For some thiazole derivatives, a C-H singlet corresponding to the proton on the thiazole ring is a key identifier in spectroscopic analysis. nih.gov

C-Br Stretching: The vibration of the carbon-bromine bond on the phenyl ring is expected to produce a strong absorption in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous structures.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050-3150 | C-H Stretch | Aromatic (Phenyl and Thiazole Rings) |

| 2900-3000 | C-H Stretch | Aliphatic (Methyl Group) |

| 1580-1630 | C=N Stretch | Thiazole Ring |

| 1450-1590 | C=C Skeletal Stretch | Aromatic (Phenyl and Thiazole Rings) |

| 1250-1270 | C-N Stretch | Aromatic Amine Linkage |

| 700-750 | C-S Stretch | Thiazole Ring |

| 500-700 | C-Br Stretch | Bromophenyl Group |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available in the reviewed literature, a detailed structural analysis has been performed on its close isomer, 4-(4-bromophenyl)-2-methyl-1,3-thiazole (B1268894) . nih.gov The data from this isomer provides significant insight into the likely solid-state conformation of the target compound.

In the crystal structure of the 4-bromo isomer, there are two independent molecules in the asymmetric unit. nih.gov A key structural feature is the relative orientation of the thiazole and bromophenyl rings. The dihedral angles between the planes of these two rings are very small, measured at 4.2(6)° and 7.5(6)° for the two independent molecules. nih.gov This indicates a nearly co-planar arrangement, a feature often observed in similar thiazole structures which contributes to molecular stability through extended π-conjugation. researchgate.netiucr.org The crystal packing is stabilized by intermolecular interactions, including C-H···π and π-π stacking forces. nih.gov

The crystallographic parameters for the closely related isomer, 4-(4-bromophenyl)-2-methyl-1,3-thiazole, are presented below.

| Crystallographic Parameter | Value for 4-(4-bromophenyl)-2-methyl-1,3-thiazole nih.gov |

|---|---|

| Chemical Formula | C₁₀H₈BrNS |

| Formula Weight | 254.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3838 (11) |

| b (Å) | 11.4116 (11) |

| c (Å) | 15.2224 (14) |

| β (°) | 107.502 (2) |

| Volume (ų) | 1882.9 (3) |

| Z (Molecules/Unit Cell) | 8 |

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This method serves to verify the empirical formula of a newly synthesized substance, ensuring its purity and confirming its identity. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₀H₈BrNS. uni.lu

In a typical procedure, the experimentally determined percentages of C, H, N, and S for a purified sample would be compared against the calculated theoretical values. A close agreement between the experimental and theoretical data confirms that the compound has been synthesized with the correct elemental composition. This technique is standard for the characterization of new thiazole derivatives. nih.gov

The theoretical elemental composition for this compound is provided in the table below.

| Element | Symbol | Atomic Mass | Molar Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 120.11 | 47.26% |

| Hydrogen | H | 1.008 | 8.064 | 3.17% |

| Bromine | Br | 79.904 | 79.904 | 31.44% |

| Nitrogen | N | 14.007 | 14.007 | 5.51% |

| Sulfur | S | 32.06 | 32.06 | 12.62% |

| Total | C₁₀H₈BrNS | - | 254.15 | 100.00% |

Derivatization and Structural Modifications of the 4 3 Bromophenyl 1,3 Thiazole Core

Functionalization at the 2-Methyl Position

The methyl group at the 2-position of the thiazole (B1198619) ring exhibits a degree of acidity, making it susceptible to deprotonation and subsequent reactions with electrophiles. This reactivity is a known characteristic of 2-methylthiazole (B1294427) derivatives. pharmaguideline.com While specific studies detailing the functionalization of the 2-methyl group on 4-(3-bromophenyl)-2-methyl-1,3-thiazole are not extensively documented, the general reactivity pattern of related 2-methyl-4-arylthiazoles can be extrapolated.

Condensation reactions are a common method for modifying the 2-methyl group. In the presence of a suitable base, the methyl group can be deprotonated to form a nucleophilic carbanion. This intermediate can then react with various aromatic aldehydes in what is known as an aldol-type condensation. pharmaguideline.comnih.gov This reaction typically results in the formation of a styryl- or vinyl-substituted thiazole, effectively extending the conjugation of the system.

The general scheme for such a condensation reaction is presented below:

Table 1: Representative Condensation Reaction at the 2-Methyl Position

| Reactant A | Reactant B | Catalyst | Product |

|---|

Note: This table represents a general, expected reaction based on the known chemistry of 2-methylthiazoles. Specific experimental data for this compound is not widely available in the reviewed literature.

Modifications and Substitutions on the 3-Bromophenyl Moiety

The bromine atom on the phenyl ring at the 4-position of the thiazole is a key functional handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of a wide range of substituents onto the phenyl ring, thereby enabling extensive structural diversification.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. pharmaguideline.com This reaction is highly versatile and tolerates a wide array of functional groups, making it a popular choice for the synthesis of biaryl compounds.

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. nih.govnanobioletters.com This method is instrumental in synthesizing arylamines, which are important structural motifs in many biologically active molecules.

Table 2: Potential Cross-Coupling Reactions on the 3-Bromophenyl Moiety

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Methyl-4-(3-arylphenyl)-1,3-thiazole |

Note: This table outlines the expected outcomes based on established palladium-catalyzed cross-coupling methodologies for aryl bromides. Specific applications to this compound would require experimental validation.

Derivatization of the Thiazole Heterocycle

The thiazole ring itself is amenable to a range of derivatization reactions, including halogenation, Schiff base formation (if a primary amine is present), acylation, and oxidation.

Electrophilic aromatic substitution on the thiazole ring typically occurs at the C5 position, especially when an activating group is present. pharmaguideline.comwikipedia.org For this compound, the methyl group at C2 can act as a weak activating group, directing electrophiles to the C5 position. Bromination is a common halogenation reaction that can be achieved using various brominating agents.

Schiff base formation requires the presence of a primary amino group. Therefore, this reaction is not directly applicable to this compound. However, if the 2-methyl group were to be replaced with a 2-amino group, the resulting 2-amino-4-(3-bromophenyl)-1,3-thiazole could readily undergo condensation with various aldehydes and ketones to form the corresponding Schiff bases (imines). researchgate.netderpharmachemica.com The synthesis of such 2-aminothiazole (B372263) precursors can be achieved through the Hantzsch thiazole synthesis, by reacting a phenacyl bromide with thiourea (B124793). nanobioletters.comresearchgate.net

The general reaction for the formation of a Schiff base from a 2-aminothiazole derivative is as follows:

Table 3: General Schiff Base Formation from a 2-Aminothiazole Analogue

| Thiazole Derivative | Carbonyl Compound | Conditions | Product (Schiff Base) |

|---|

Note: This reaction is contingent on the synthesis of the 2-amino analogue of the title compound.

Acylation of the thiazole ring can be challenging. However, under certain conditions, such as Friedel-Crafts acylation, this transformation can be achieved. youtube.combohrium.com More commonly, acylation can occur at other reactive sites of derivatives. For instance, if a 2-aminothiazole derivative is used, acylation readily occurs at the amino group with acyl chlorides or anhydrides to form the corresponding amides. mdpi.compressbooks.pub

The nitrogen atom in the thiazole ring can be oxidized to form a thiazole N-oxide. wikipedia.org This transformation is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxides can have altered electronic properties and may serve as intermediates for further functionalization. nih.govwikipedia.org

Table 4: Oxidation of the Thiazole Nitrogen

| Substrate | Oxidizing Agent | Product |

|---|

Note: This represents a standard oxidation reaction for thiazoles. The specific conditions for the title compound would need to be determined experimentally.

Alkylation Reactions to Thiazolium Salts

The nitrogen atom at position 3 of the thiazole ring can undergo quaternization through alkylation, leading to the formation of thiazolium salts. This reaction typically involves treating the parent thiazole with an alkyl halide, such as alkyl iodide or alkyl bromide. researchgate.netnih.gov The process is a form of S-alkylation followed by cyclization, or direct N-alkylation on the thiazole nitrogen, which acts as a nucleophile. researchgate.net

The synthesis of thiazolium salts can be achieved through various methods. One common approach involves the reaction of a thiazole derivative with an alkylating agent. For instance, thiazolium halide ionic liquids have been synthesized using 4-methylthiazole (B1212942) or 4-methyl-5-thiazolethanol and various alkyl halides. researchgate.netresearchgate.net Another established method is the reaction between substituted thiosemicarbazides and phenacyl bromide derivatives, which proceeds at reflux temperatures in a solvent like ethanol (B145695) to yield 2-amino-substituted thiazol-3-ium bromide derivatives. researchgate.netresearchgate.net

A general mechanism for the formation of these salts from thiosemicarbazide (B42300) precursors involves an initial S-alkylation of the thiosemicarbazide with the phenacyl bromide. This is followed by a nucleophilic attack of an amino group onto the carbonyl carbon, leading to cyclization and subsequent dehydration to form the thiazole ring. The final step involves the presence of hydrobromic acid (HBr), which protonates the ring nitrogen to form the stable thiazolium bromide salt. researchgate.net

While specific examples detailing the alkylation of this compound are not extensively documented in the provided literature, the general principles of thiazole alkylation are directly applicable. The reaction would involve treating the this compound with a suitable alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide). The lone pair of electrons on the N-3 atom of the thiazole ring would attack the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and the corresponding N-alkylated-4-(3-bromophenyl)-2-methyl-1,3-thiazolium halide salt.

| Reactant 1 | Reactant 2 | Product Type |

| 4-Methylthiazole / 4-Methyl-5-thiazolethanol | Alkyl Halide | Thiazolium Halide Ionic Liquid |

| Mono-substituted thiosemicarbazides | Phenacyl Bromide Derivatives | 2-Amino-thiazol-3-ium Bromide |

| This compound | Alkyl Halide (e.g., RI, RBr) | N-alkyl-4-(3-bromophenyl)-2-methyl-1,3-thiazolium Halide |

Strategies for Generating Diverse Analogues and Hybrid Molecules

The 4-(3-bromophenyl)-1,3-thiazole (B3035096) scaffold serves as a versatile template for the development of diverse analogues and hybrid molecules. The aromatic nature of the thiazole ring allows for various reactive positions suitable for modification. researchgate.net Key strategies include the introduction of substituents at the 2-position of the thiazole ring and the creation of hybrid molecules by linking the thiazole core to other heterocyclic systems.

One prominent strategy involves the synthesis of Schiff bases from 2-amino-4-(aryl)-1,3-thiazole precursors. For example, 4-(4-bromophenyl)thiazol-2-amine can be synthesized by reacting p-bromoacetophenone with thiourea. nih.govresearchgate.net This intermediate can then be condensed with a variety of substituted aromatic aldehydes to yield a series of N-benzylidene-4-(4-bromophenyl)thiazol-2-amine derivatives (Schiff bases). nih.govresearchgate.net This method allows for the introduction of a wide range of functional groups onto the molecule, varying the electronic and steric properties of the final compounds. nih.gov

Another effective approach is the generation of hybrid molecules that incorporate the thiazole core with other biologically relevant heterocycles. This molecular hybridization aims to combine complementary pharmacophores to create novel chemical entities. nih.gov Examples of such strategies include:

Thiazole-Pyrazoline Hybrids : These can be synthesized by reacting thiazole-containing chalcones with hydrazine (B178648) derivatives or by subjecting pyrazoline N-thioamide derivatives to reflux with phenacyl bromides. acs.org

Thiazole-Triazole Hybrids : These compounds can be generated by incorporating a triazole moiety, often synthesized from a hydrazide precursor which is converted to a carbothioamide and then cyclized. acs.orgnih.gov

Antipyrine-Thiazole Hybrids : A synthetic strategy for these hybrids involves using a precursor like N-(4-antipyrinyl)-2-(4-formylphenoxy)acetamide, which is first converted to a thiosemicarbazone and then undergoes heterocyclization with α-halogenated carbonyl compounds to build the thiazole ring. arabjchem.org

Multi-Thiazole Systems : The synthesis of molecules containing di-, tri-, or even tetrathiazole moieties has been achieved through the reaction of 2-bromo-1-(thiazol-5-yl)ethan-1-one derivatives with thiosemicarbazone derivatives. mdpi.comnih.gov

The classic Hantzsch thiazole synthesis remains a fundamental method for creating substituted thiazole analogues. This involves the condensation of a thioamide with an α-haloketone. nih.gov By varying both the thioamide and the α-haloketone starting materials, a wide array of substituents can be introduced at the C2 and C4 positions of the thiazole ring. nih.govnih.gov

These synthetic strategies provide a robust platform for generating extensive libraries of 4-(3-bromophenyl)-1,3-thiazole derivatives, allowing for systematic exploration of its structural and functional space.

| Strategy | Precursors | Resulting Structure |

| Schiff Base Formation | 4-(4-Bromophenyl)thiazol-2-amine, Aromatic Aldehydes | N-Benzylidene-4-(4-bromophenyl)thiazol-2-amines |

| Hantzsch Synthesis | Thioamides, α-Haloketones | 2,4-Disubstituted-1,3-thiazoles |

| Molecular Hybridization | Pyrazoline N-thioamides, Phenacyl Bromides | Thiazole-Pyrazoline Hybrids |

| Molecular Hybridization | Thiazole hydrazones, Triazole precursors | Thiazole-Triazole Hybrids |

| Molecular Hybridization | Antipyrine-thiosemicarbazone, α-Haloketones | Antipyrine-Thiazole Hybrids |

| Multi-Thiazole Synthesis | Bromo-acetyl-thiazole, Thiosemicarbazones | Di- and Tri-thiazole molecules |

Computational and Theoretical Investigations of 4 3 Bromophenyl 2 Methyl 1,3 Thiazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed investigation of the electronic properties of molecules. For "4-(3-Bromophenyl)-2-methyl-1,3-thiazole," DFT studies are crucial for understanding its intrinsic chemical reactivity and predicting its spectroscopic behavior. These calculations are often performed using specific basis sets, such as B3LYP/6-311G(d,p), to ensure a high degree of accuracy.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor. This is visualized through molecular electrostatic potential (MEP) maps, which highlight the sites most likely to engage in electrophilic or nucleophilic interactions.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For thiazole (B1198619) derivatives, the HOMO is typically distributed over the entire molecule, with significant contributions from the thiazole and phenyl rings, indicating a delocalized π-system. The LUMO is also generally delocalized across the aromatic systems. The introduction of a bromine atom at the meta-position of the phenyl ring and a methyl group on the thiazole ring influences the energies and distributions of these orbitals.

Table 1: Representative Electronic Properties of a Thiazole Derivative from DFT Calculations

| Parameter | Description | Typical Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 4.0 to 5.0 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 1.5 to 3.0 Debye |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 6.0 to 7.0 eV |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 1.5 to 2.5 eV |

Note: The values presented are illustrative and based on DFT studies of similar bromophenyl-thiazole derivatives. Specific values for "this compound" would require dedicated calculations.

DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the positions of absorption bands in the IR spectrum. These calculated frequencies are often scaled to account for systematic errors in the computational method. This allows for the assignment of specific vibrational modes, such as C-H stretching, C=N stretching of the thiazole ring, and C-Br stretching, to the observed experimental peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C atoms can be predicted using DFT. These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the connectivity of atoms within the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the molecule. This provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-visible range. The calculated maximum absorption wavelength (λmax) can be correlated with experimental measurements.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor). This method is invaluable in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's biological activity. For "this compound," docking simulations can explore its potential as an inhibitor of various enzymes or a ligand for specific receptors.

The primary goal of molecular docking is to estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), between the ligand and the target macromolecule. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

In studies of related bromophenyl-thiazole derivatives, these compounds have been docked into the active sites of various enzymes implicated in diseases such as cancer and microbial infections. The choice of the target protein is based on its relevance to a particular disease pathway. The docking process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to evaluate the different binding poses of the ligand within the receptor's active site.

Table 2: Example of Molecular Docking Results for a Bromophenyl-Thiazole Derivative with a Model Protein Target

| Protein Target (PDB ID) | Ligand | Binding Affinity (kcal/mol) |

| Tyrosine Kinase (e.g., 1JIJ) | 4-(4-Bromophenyl)-thiazol-2-amine derivative | -8.5 |

| Estrogen Receptor (e.g., 3ERT) | 4-(4-Bromophenyl)-thiazol-2-amine derivative | -9.2 |

| Dihydrofolate Reductase (e.g., 4WMZ) | 4-(4-Bromophenyl)-thiazol-2-amine derivative | -7.9 |

Note: This data is based on studies of related compounds and serves to illustrate the type of information obtained from molecular docking. The specific binding affinities for "this compound" would depend on the target protein and the docking software used.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the binding pocket of the target protein. These interactions are crucial for the stability of the ligand-receptor complex and can include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the receptor.

Pi-Pi Stacking: This occurs between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The bromine atom in "this compound" can participate in halogen bonding, a non-covalent interaction with electron-rich atoms.

By visualizing the docked complex, researchers can identify the key amino acid residues that form these interactions. This information is vital for structure-activity relationship (SAR) studies and for designing more potent and selective analogs of the lead compound.

Table 3: Illustrative Key Interactions of a Bromophenyl-Thiazole Derivative in a Protein Binding Site

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues |

| Hydrogen Bond | Thiazole nitrogen | Serine, Threonine |

| Hydrophobic Interaction | Phenyl ring, methyl group | Leucine, Valine, Alanine |

| Pi-Pi Stacking | Phenyl ring | Phenylalanine, Tyrosine |

| Halogen Bond | Bromine atom | Carbonyl oxygen of the protein backbone |

Note: The specific interacting residues are hypothetical and would be determined from the docking of "this compound" into a specific protein target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-receptor complex in a simulated physiological environment (e.g., in water at a specific temperature and pressure).

For "this compound" complexed with a target protein, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The trajectory of the simulation can be analyzed to:

Assess the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, researchers can determine if the binding pose predicted by docking is stable.

Analyze conformational changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding, including changes in the conformation of the ligand and the side chains of the protein's amino acid residues.

Calculate binding free energies: More advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, which can be compared with experimental data.

In Silico Prediction of Molecular Properties Relevant to Chemical Behavior

This section would typically involve the use of computational software and theoretical models to predict various molecular descriptors that govern the chemical behavior and potential biological activity of a compound. These predictions are crucial in the early stages of drug discovery and material design, as they provide insights into the molecule's characteristics without the need for immediate synthesis and laboratory testing.

For this compound, this would include the calculation of properties such as:

Physicochemical Properties: Molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), hydrogen bond donors and acceptors, and solubility.

Electronic Properties: Dipole moment, HOMO/LUMO energies and gap, and molecular electrostatic potential (MEP) maps. These properties are essential for understanding the molecule's reactivity and potential intermolecular interactions.

Pharmacokinetic (ADME) Properties: Predictions related to absorption, distribution, metabolism, and excretion, which are critical for assessing a compound's drug-likeness.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Method/Software |

| Molecular Formula | C₁₀H₈BrNS | - |

| Molecular Weight | 254.15 g/mol | - |

| LogP | Data not available | - |

| Topological Polar Surface Area (TPSA) | Data not available | - |

| Hydrogen Bond Donors | Data not available | - |

| Hydrogen Bond Acceptors | Data not available | - |

| HOMO Energy | Data not available | - |

| LUMO Energy | Data not available | - |

| Dipole Moment | Data not available | - |

No specific research data is available to populate this table with detailed, scientifically validated predictions from computational studies.

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and reduce side effects. Computational SAR modeling for this compound would involve a systematic investigation of how modifications to its chemical structure affect its interaction with a specific biological target.

This process typically includes:

Molecular Docking: Simulating the binding of this compound and its virtual derivatives into the active site of a target protein to predict binding affinity and orientation.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural properties of a series of related compounds with their biological activities. This allows for the prediction of the activity of novel, unsynthesized analogs.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity.

Without published research on the biological targets and activities of this compound, no specific findings from computational SAR studies can be reported. Such studies would be contingent on initial experimental data indicating a particular biological effect.

Applications and Utility in Advanced Chemical Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The structural architecture of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole makes it a highly versatile building block in synthetic organic chemistry. The molecule possesses two key reactive sites: the thiazole (B1198619) ring and the bromophenyl moiety. The thiazole core is a common scaffold in many biologically active compounds and pharmaceuticals, valued for its relative stability and diverse functionalization potential. numberanalytics.combohrium.com

The presence of the bromine atom on the phenyl ring is particularly significant, as it provides a reactive handle for a wide array of metal-catalyzed cross-coupling reactions. numberanalytics.com These reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, allow for the formation of new carbon-carbon bonds, enabling the connection of the thiazole unit to other complex organic fragments. This capability is instrumental in the modular synthesis of intricate molecular targets, including potential pharmaceutical agents and materials for organic electronics. numberanalytics.comresearchgate.net The ability to selectively modify the bromophenyl group allows chemists to introduce a variety of substituents, thereby tuning the steric and electronic properties of the final molecule.

Precursor for Formyl Synthons

The 1,3-thiazole ring has been ingeniously employed as a masked formyl group equivalent in organic synthesis. orgsyn.org This strategy, often referred to as the "Thiazole-Aldehyde Synthesis," involves a stable thiazole derivative that can be converted into a reactive aldehyde at a later stage of a synthetic sequence. The transformation of the 2-substituted thiazole ring into a formyl group is typically achieved through a reliable three-step, one-pot procedure:

N-methylation: The thiazole nitrogen is quaternized, typically with methyl iodide, to form a thiazolium salt.

Reduction: The resulting thiazolium salt is reduced, for example with sodium borohydride, to yield a thiazolidine (B150603) intermediate.

Hydrolysis: The thiazolidine is hydrolyzed under mild conditions (e.g., using silver nitrate (B79036) or mercury(II) chloride) to unmask the aldehyde functionality.

This methodology allows this compound to act as a precursor to 3-bromobenzaldehyde, introducing this aldehyde functionality into a molecule under conditions that might not be compatible with a free aldehyde group.

Catalytic Applications of Thiazole-Derived Species

Derivatives of this compound are precursors to several classes of important catalysts used in modern organic synthesis.

Alkylation of the nitrogen atom of this compound produces a thiazolium salt. These salts are widely recognized as effective precatalysts in N-Heterocyclic Carbene (NHC) organocatalysis. nih.govsemanticscholar.org In the presence of a base, the thiazolium salt is deprotonated at the C2 position to generate the catalytically active NHC.

These catalysts are particularly effective for reactions involving "umpolung" or polarity inversion of aldehydes. Two classic examples are the Stetter and Benzoin reactions:

Stetter Reaction: This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, such as a ketone, ester, or nitrile. organic-chemistry.orgresearchgate.net The NHC catalyst facilitates the formation of an acyl anion equivalent from the aldehyde, which then acts as the nucleophile. nih.gov

Benzoin Condensation: This is a coupling reaction between two aldehydes to form an α-hydroxy ketone. semanticscholar.orgresearchgate.net Similar to the Stetter reaction, the thiazolium-derived NHC enables the umpolung of one aldehyde molecule, which then attacks a second aldehyde molecule. researchgate.net

The specific substituents on the thiazolium salt, such as the 3-bromophenyl group, can influence the catalyst's stability, solubility, and electronic properties, thereby affecting the efficiency and selectivity of the catalyzed reaction. nih.govacs.org

As mentioned, thiazolium salts derived from this compound are direct precursors to thiazol-2-ylidenes, a class of N-Heterocyclic Carbenes. researchgate.netresearchgate.net NHCs are stable singlet carbenes that have become a dominant class of ligands in transition metal catalysis and powerful organocatalysts in their own right. nih.gov The generation of the NHC is typically achieved by deprotonating the thiazolium salt precursor with a suitable base. nih.gov

The resulting NHC possesses a nucleophilic carbene center stabilized by the adjacent nitrogen and sulfur atoms. The electronic properties of thiazole-based NHCs make them highly effective in catalysis, offering strong σ-donation and tunable steric and electronic features. researchgate.netresearchgate.netnih.gov

Thiazole derivatives, including this compound, can function as ligands for transition metals. nih.govscholaris.ca The thiazole ring can coordinate to a metal center through its nitrogen atom. researchgate.netcdnsciencepub.com Phenylthiazole systems can act as bidentate ligands, binding to the metal via the thiazole nitrogen and through C-H activation of an ortho-carbon on the phenyl ring. scholaris.cacdnsciencepub.com

These thiazole-metal complexes have shown catalytic activity in important transformations like the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern synthetic chemistry for forming C-C bonds. researchgate.netscholaris.cacdnsciencepub.com The electronic nature of the thiazole ring and the substituents on the phenyl group can modulate the properties of the metal catalyst, influencing its reactivity and selectivity.

| Derivative | Catalytic Role | Key Reactions | Mechanism |

|---|---|---|---|

| Thiazolium Salts | Organocatalyst Precursor | Stetter Reaction, Benzoin Condensation | In situ generation of NHC catalyst via deprotonation. |

| N-Heterocyclic Carbenes (NHCs) | Organocatalyst / Ligand | Umpolung Reactions, Cross-Coupling | Directly acts as a nucleophilic catalyst or coordinates to a transition metal center. |

| Thiazole-Metal Complexes | Transition Metal Catalyst | Suzuki-Miyaura Cross-Coupling | Ligand coordinates to the metal, modulating its catalytic activity. |

Intermediate in the Synthesis of Diverse Heterocyclic Systems

Owing to its functional groups, this compound is a valuable intermediate for the synthesis of more complex, fused heterocyclic systems. The thiazole ring itself can be a reactant in cyclization reactions. For instance, elaboration of the thiazole core is a common strategy for building larger ring systems. researchgate.netnih.gov

Furthermore, the bromophenyl moiety serves as a key starting point for constructing other heterocyclic rings through intramolecular or intermolecular cyclization reactions following a cross-coupling step. numberanalytics.com For example, a Suzuki coupling could introduce an ortho-amino or ortho-hydroxyl group on a newly attached phenyl ring, setting the stage for a subsequent cyclization to form carbazoles or dibenzofurans, respectively, all appended to the original thiazole core. This strategic use allows for the rapid assembly of diverse and complex heterocyclic scaffolds from a single, versatile starting material. acs.orgmdpi.com

Future Research Directions and Perspectives in 4 3 Bromophenyl 2 Methyl 1,3 Thiazole Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future synthetic research will likely focus on optimizing the production of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole. While classical methods such as the Hantzsch thiazole (B1198619) synthesis remain fundamental, there is a growing need for more efficient and environmentally friendly protocols. nih.gov The development of one-pot reactions, which streamline synthetic processes by reducing intermediate purification steps, represents a significant area for advancement. nih.gov

Furthermore, the adoption of green chemistry principles is anticipated. This includes the exploration of alternative energy sources like ultrasound and microwave irradiation to accelerate reaction rates and improve yields. researchgate.net The use of solvent-free conditions or recyclable, eco-friendly solvents will also be crucial in minimizing the environmental impact of synthesis. researchgate.net The goal is to develop sustainable methods that are not only high-yielding but also cost-effective and scalable.

Table 1: Modern Synthetic Approaches for Thiazole Synthesis

| Methodology | Advantages | Potential Application for this compound |

|---|---|---|

| One-Pot Synthesis | Increased efficiency, reduced waste, time-saving. nih.gov | Combining the formation of the thioamide intermediate and the subsequent cyclization into a single step. |

| Ultrasound Irradiation | Accelerated reaction times, improved yields, eco-friendly. researchgate.net | Application in the Hantzsch condensation step to enhance reaction kinetics. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher purity of products. | Optimization of reaction conditions for faster and more efficient synthesis. |

| Solvent-Free Reactions | Reduced environmental impact, simplified work-up procedures. researchgate.net | Performing the condensation reaction under neat conditions to avoid hazardous solvents. |

Advanced Mechanistic Studies of Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound is essential for optimizing reaction conditions and controlling product outcomes. Future research should aim to elucidate the step-by-step pathways of its formation. This involves identifying and characterizing reaction intermediates and transition states.

Techniques such as kinetic studies, isotopic labeling, and computational modeling can provide detailed insights into the mechanistic nuances. nih.gov For instance, understanding the formation of key intermediates, such as thiohydrazonates or nitrilimines in related syntheses, can help in controlling side reactions and improving the selectivity of the desired product. mdpi.com These studies are fundamental for the rational design of more efficient synthetic routes. nih.govmdpi.com

Exploration of New Derivatization Strategies for Diversification

The this compound scaffold offers multiple sites for chemical modification, primarily on the bromophenyl and thiazole rings. The bromine atom, in particular, serves as a versatile handle for introducing a wide range of functional groups via cross-coupling reactions. This allows for the creation of a diverse library of derivatives.

Future derivatization strategies could involve:

Formation of Schiff bases: Reacting amino-thiazole analogues with various aldehydes to produce Schiff bases, which have shown diverse pharmacological activities. nih.gov

Hybrid molecule synthesis: Combining the thiazole core with other heterocyclic systems known for their biological relevance, such as pyrazole, triazole, or pyrimidine, to create novel hybrid compounds. mdpi.comamazonaws.comnih.gov

Substitution reactions: Exploring nucleophilic and electrophilic substitution reactions on both the phenyl and thiazole rings to introduce substituents that can modulate the molecule's electronic and steric properties.

These strategies will enable the systematic exploration of the chemical space around the core structure, facilitating the discovery of new compounds with tailored properties.

Integration of Experimental and Computational Approaches for Deeper Understanding

The synergy between experimental synthesis and computational chemistry is a powerful tool in modern drug discovery and materials science. nih.gov For this compound and its future derivatives, integrating these approaches will be crucial. Computational methods can predict molecular properties, guide synthetic efforts, and help interpret experimental results.

Key areas for this integrated approach include:

Quantum Chemical Calculations (DFT): Density Functional Theory can be used to analyze molecular structure, electronic properties, and reactivity. tandfonline.comresearchgate.net This helps in understanding the molecule's stability and potential interaction sites.

Molecular Docking: These simulations can predict the binding affinity and orientation of derivatives within the active site of biological targets, such as enzymes or receptors, providing insights into their potential mechanism of action. nih.govnih.govamazonaws.com

ADME Modeling: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps in the early assessment of the drug-likeness of new derivatives, saving time and resources. nih.gov

This combined experimental-computational workflow allows for a more rational and efficient design of new molecules with desired functionalities. nih.gov

Table 2: Computational Tools in Thiazole Research

| Computational Method | Application | Relevance to Future Research |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (FMOs), and reactivity parameters. tandfonline.comresearchgate.net | Understanding the fundamental electronic properties and predicting reactivity for new derivatization reactions. |

| Molecular Docking | Prediction of ligand-protein binding interactions and affinity. nih.govnih.gov | Identifying potential biological targets and guiding the design of bioactive derivatives. |

| Hirshfeld Surface Analysis | Investigation of intermolecular interactions in crystal structures. tandfonline.comresearchgate.net | Analyzing how structural modifications influence crystal packing and solid-state properties. |

| ADME Prediction | In silico evaluation of pharmacokinetic properties. nih.gov | Early-stage filtering of compounds to prioritize those with favorable drug-like characteristics. |

Investigation of Structure-Property Relationships for Targeted Chemical Applications

A systematic investigation into the structure-property relationships (SPR) is fundamental to unlocking the full potential of this compound derivatives. This involves correlating specific structural features with the resulting physicochemical and biological properties. For instance, studies on related compounds have shown that the position and nature of substituents on the phenyl ring can significantly influence their activity. nih.govmdpi.com

Future research should focus on:

Systematic Structural Modification: Creating series of compounds where single structural elements are varied systematically (e.g., moving the bromine from the meta to ortho or para position, or replacing it with other halogens).

Crystallographic Analysis: Using single-crystal X-ray diffraction to determine the precise three-dimensional structure of new derivatives, which is crucial for understanding intermolecular interactions like hydrogen bonds and π-π stacking. tandfonline.comresearchgate.netnih.gov

Spectroscopic and Physicochemical Characterization: Thoroughly characterizing each new compound to build a comprehensive database that links molecular structure to properties such as solubility, stability, and electronic absorption/emission.

By establishing clear SPR, researchers can more effectively design and synthesize new molecules with optimized properties for specific applications, whether in materials science or medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing substituted benzaldehydes with thioamide precursors in ethanol under acidic conditions (e.g., glacial acetic acid). For example, 4-amino-triazole derivatives react with 3-bromobenzaldehyde in ethanol under reflux for 4–6 hours, followed by solvent evaporation and filtration . Microwave-assisted synthesis (e.g., 30–60 minutes at 100–120°C) can improve yields by 15–20% compared to traditional reflux methods, as shown in triazole-thione derivatives . Key variables include solvent polarity, acid catalyst concentration, and reaction time.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 293 [M+]) and fragmentation patterns .

- Elemental Analysis (CHNS) : Validates purity (>98%) by matching experimental/theoretical C, H, N, S ratios .

- HPLC : Resolves impurities (<2%) using C18 columns and acetonitrile/water gradients .

Q. How does the bromine substituent at the 3-position of the phenyl ring affect electronic properties?

Methodological Answer: The electron-withdrawing bromine group decreases electron density on the thiazole ring, as evidenced by:

- Hammett Constants (σ) : σ~meta~ = +0.39, correlating with reduced nucleophilicity at the thiazole sulfur.

- DFT Calculations : LUMO energy lowers by ~0.5 eV compared to non-brominated analogs, enhancing electrophilic reactivity .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

Methodological Answer: Contradictions in antimicrobial or enzyme inhibition data often arise from:

- Assay Variability : Standardize MIC testing using CLSI guidelines (e.g., Staphylococcus aureus ATCC 25923) to minimize false negatives .

- Solubility Effects : Use DMSO concentrations ≤1% to avoid precipitation in cellular assays.

- Substituent Synergy : Compare thiazole derivatives with/without methyl groups (e.g., 2-methyl vs. 2-H analogs show 3x higher TYK2 inhibition) .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Buchwald-Hartwig Amination : Use XPhos-Pd-G3 catalyst to couple aryl bromides with secondary amines (yield >80%) .

- Suzuki-Miyaura Coupling : Prioritize Pd(OAc)₂/SPhos in toluene/EtOH (3:1) at 90°C for biaryl formation .

- Crystal Engineering : Pre-organize reactants via hydrogen bonding (e.g., NH···O interactions) to direct coupling positions .

Q. How can structural ambiguities in derivatives be resolved using crystallography?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves:

Q. What computational methods predict the pharmacokinetic profile of derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.